2-Aminoquinoline
Overview
Description
2-Aminoquinoline is an organic compound that belongs to the class of heterocyclic aromatic amines. It consists of a quinoline ring system with an amino group attached to the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoquinoline can be synthesized through various methods, including:
Claisen-Schmidt Condensation: This involves the reaction of an aromatic aldehyde with a ketone in the presence of a base.
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole with a dipolarophile to form the quinoline ring.
One-Pot Multicomponent Reactions (MCRs): These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Reductive Amination: This involves the reduction of a nitro compound to an amine, followed by cyclization to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. Common methods include:
Transition Metal Catalyzed Reactions: These reactions use metals such as palladium, platinum, or nickel as catalysts to facilitate the formation of the quinoline ring.
Green Chemistry Approaches: These methods aim to minimize environmental impact by using eco-friendly solvents, recyclable catalysts, and energy-efficient processes.
Chemical Reactions Analysis
2-Aminoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
Cyclization: This reaction involves the formation of a ring structure from a linear molecule.
Major Products Formed:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinolines.
Substitution Products: Halogenated quinolines.
Cyclization Products: Polycyclic quinoline derivatives.
Scientific Research Applications
2-Aminoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Medicine: It is used in the development of antimalarial drugs, anticancer agents, and antimicrobial compounds.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminoquinoline involves its interaction with various molecular targets and pathways. In medicinal applications, it often acts by:
Inhibiting Enzymes: It can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division.
Interfering with DNA: It can intercalate into DNA, disrupting its structure and function.
Generating Reactive Oxygen Species: It can induce oxidative stress by generating reactive oxygen species, leading to cell damage and death.
Comparison with Similar Compounds
2-Aminoquinoline can be compared with other similar compounds, such as:
4-Aminoquinoline: This compound is used as an antimalarial agent and has a similar structure but with the amino group at the fourth position.
Chloroquine: A well-known antimalarial drug that shares structural similarities with this compound.
Amodiaquine: Another antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness of this compound:
Versatility: It can undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity: It has diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.
Eco-Friendly Synthesis: It can be synthesized using green chemistry approaches, reducing its environmental impact.
Properties
IUPAC Name |
quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNJUJAKQGROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060381 | |
Record name | 2-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
580-22-3, 31135-62-3 | |
Record name | 2-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-AMINOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Quinolinamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131.5 - 132.5 °C | |
Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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